Cas no 1006334-06-0 ({2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine)

{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine is a fluorinated pyrazole derivative characterized by its trifluoromethyl group and amine functionality. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile building block for the synthesis of bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety offers a reactive site for further derivatization. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability and functional group compatibility further support its utility in high-value synthetic pathways.
{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine structure
1006334-06-0 structure
Product name:{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine
CAS No:1006334-06-0
MF:C8H12F3N3
MW:207.19619178772
MDL:MFCD06805050
CID:2952006
PubChem ID:19616565

{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Chemical and Physical Properties

Names and Identifiers

    • AKOS B024133
    • ART-CHEM-BB B024133
    • 2-METHYL-3-(3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-PROPYLAMINE
    • 2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
    • 2-methyl-3-[3-(trifluoromethyl)-1-pyrazolyl]propan-1-amine
    • {2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
    • 2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPAN-1-AMINE
    • (2-Methyl-3-[3-(trifluoromethyl)-1h-pyrazol-1-yl]propyl)amine
    • 2-Methyl-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine
    • BBL040275
    • STK350096
    • 2-methyl-3-(3-trifluoromet
    • G28382
    • EN300-230214
    • CS-0215262
    • 1006334-06-0
    • BASYXSJHXKSXBO-UHFFFAOYSA-N
    • 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, AldrichCPR
    • MFCD06805050
    • AKOS000308976
    • LS-06489
    • ALBB-021563
    • {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine
    • MDL: MFCD06805050
    • Inchi: 1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3
    • InChI Key: BASYXSJHXKSXBO-UHFFFAOYSA-N
    • SMILES: FC(C1C([H])=C([H])N(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N([H])[H])N=1)(F)F

Computed Properties

  • Exact Mass: 207.09833188g/mol
  • Monoisotopic Mass: 207.09833188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 248.4±40.0 °C at 760 mmHg
  • Flash Point: 104.0±27.3 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Security Information

{2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB412896-100 mg
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
1006334-06-0
100MG
€231.60 2022-03-02
TRC
M241125-100mg
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
1006334-06-0
100mg
$ 230.00 2022-06-04
TRC
M241125-500mg
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
1006334-06-0
500mg
$ 750.00 2022-06-04
Enamine
EN300-230214-10.0g
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
1006334-06-0 95%
10.0g
$1488.0 2024-06-20
abcr
AB412896-500 mg
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine
1006334-06-0
500MG
€409.30 2022-03-02
Enamine
EN300-230214-0.05g
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
1006334-06-0 95%
0.05g
$71.0 2024-06-20
abcr
AB412896-500mg
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine; .
1006334-06-0
500mg
€397.00 2024-04-21
Enamine
EN300-230214-10g
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
1006334-06-0 95%
10g
$1488.0 2023-09-15
Enamine
EN300-230214-5g
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
1006334-06-0 95%
5g
$831.0 2023-09-15
abcr
AB412896-1g
{2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine; .
1006334-06-0
1g
€477.00 2024-04-21

Additional information on {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine

Research Brief on {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) in Chemical Biology and Pharmaceutical Applications

The compound {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine as a key intermediate in the synthesis of novel bioactive compounds. The trifluoromethyl group and pyrazole ring in its structure contribute to its enhanced metabolic stability and binding affinity, making it a promising scaffold for drug development. Researchers have explored its utility in targeting various enzymes and receptors, particularly in the context of inflammatory and neurological disorders.

One of the most notable advancements involves the optimization of synthetic routes for {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, scalable synthesis method that improves both efficiency and purity. This development is critical for enabling large-scale production and further pharmacological evaluation.

In terms of biological activity, preliminary in vitro and in vivo studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, a derivative incorporating {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine demonstrated significant activity against BRAF V600E mutant kinase, a common target in melanoma therapy. These findings suggest its potential as a lead compound for oncology drug discovery.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine with biological targets. These studies underscore the importance of the trifluoromethyl group in enhancing lipophilicity and improving membrane permeability, which are crucial for drug bioavailability.

Despite these promising results, challenges remain in the clinical translation of {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine-based therapeutics. Issues such as off-target effects and metabolic stability in human systems require further investigation. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its therapeutic index.

In conclusion, {2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine (CAS: 1006334-06-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural attributes and demonstrated biological activities position it as a valuable candidate for the development of novel therapeutics. Future research should prioritize in-depth mechanistic studies and preclinical evaluations to fully realize its potential in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006334-06-0){2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine
A1098069
Purity:99%
Quantity:1g
Price ($):274.0